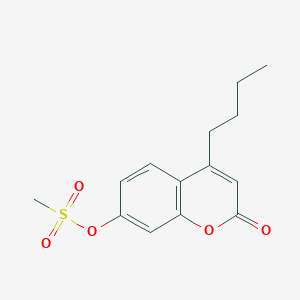
4-butyl-2-oxo-2H-chromen-7-yl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butyl-2-oxo-2H-chromen-7-yl methanesulfonate, also known as Coumarin-7-methanesulfonate, is a chemical compound that belongs to the coumarin family. Coumarins are widely used in the pharmaceutical industry due to their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties.
Wirkmechanismus
The mechanism of action of 4-butyl-2-oxo-2H-chromen-7-yl methanesulfonate is not fully understood. However, it has been suggested that it may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been proposed that its anti-inflammatory activity may be mediated through the inhibition of NF-κB signaling pathway.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, it has been reported to possess antioxidant activity, which may protect against oxidative stress-induced damage. Furthermore, it has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-butyl-2-oxo-2H-chromen-7-yl methanesulfonate in lab experiments is its relatively low toxicity compared to other anticancer agents. Additionally, it is easy to synthesize and can be obtained in high yields. However, one limitation is its poor solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the research of 4-butyl-2-oxo-2H-chromen-7-yl methanesulfonate. One direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Furthermore, its potential as a chemopreventive agent should be explored, as well as its synergistic effects with other anticancer agents. Finally, the development of novel formulations to improve its solubility and bioavailability may increase its potential for clinical use.
Synthesemethoden
4-butyl-2-oxo-2H-chromen-7-yl methanesulfonate can be synthesized through a multi-step process starting from salicylaldehyde. The first step involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base to form a coumarin intermediate. The intermediate is then reacted with butyl lithium to form the corresponding lithium salt, which is further reacted with methanesulfonyl chloride to yield this compound.
Wissenschaftliche Forschungsanwendungen
4-butyl-2-oxo-2H-chromen-7-yl methanesulfonate has been extensively studied for its potential pharmacological activities. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
(4-butyl-2-oxochromen-7-yl) methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5S/c1-3-4-5-10-8-14(15)18-13-9-11(6-7-12(10)13)19-20(2,16)17/h6-9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNLVUVRZGUJFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
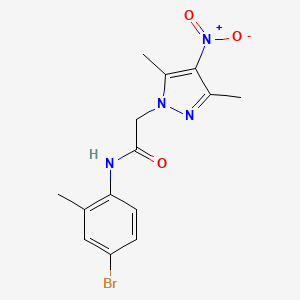
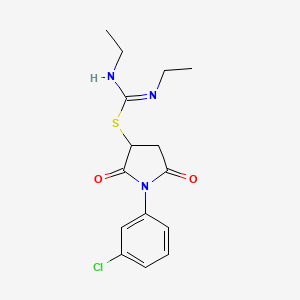
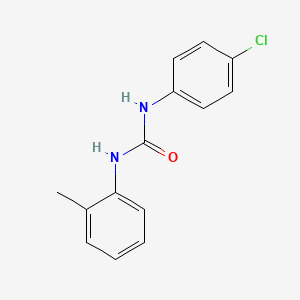
![1-[4-(2-ethoxyphenoxy)butyl]pyrrolidine](/img/structure/B4919247.png)

![ethyl 5-methyl-4-phenyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4919265.png)
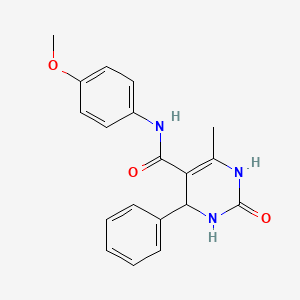
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B4919275.png)
![2-({N-[(4-bromophenyl)sulfonyl]-N-methylglycyl}amino)benzamide](/img/structure/B4919283.png)
![4-[4-nitro-3-(1-pyrrolidinyl)phenyl]morpholine](/img/structure/B4919290.png)

![2,2,3,3-tetrafluoropropyl 5-[(4-methoxyphenyl)amino]-5-oxopentanoate](/img/structure/B4919318.png)
![2-(4-ethyl-1-piperazinyl)-N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}acetamide](/img/structure/B4919321.png)

